![molecular formula C16H15F2N3O2 B2889187 (2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380063-07-8](/img/structure/B2889187.png)
(2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
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Overview
Description
(2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone, also known as FLX475, is a small molecule inhibitor that has been developed for the treatment of various cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
(2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone works by inhibiting the activity of a protein called CCR4, which is involved in the growth and survival of cancer cells. By blocking the activity of CCR4, (2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
(2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone has been shown to have a selective effect on cancer cells, without affecting normal cells. This compound has also been shown to have a good safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone in lab experiments is its specificity for cancer cells, which can reduce the risk of side effects. However, one limitation is that the effectiveness of (2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone may vary depending on the type of cancer being treated.
Future Directions
There are several potential future directions for the use of (2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone in cancer treatment. One area of research is the development of combination therapies that include (2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone, which may enhance the effectiveness of current cancer treatments. Another area of research is the evaluation of (2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone in different types of cancer, to determine its potential use in a wider range of patients. Additionally, further studies are needed to fully understand the mechanism of action of (2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone and its potential side effects.
Synthesis Methods
The synthesis of (2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone involves several steps, starting with the reaction of 2-fluoroaniline with 2,6-difluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 5-fluoropyrimidine-2-ol and piperidine to form the final product, (2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone.
Scientific Research Applications
(2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including those that are resistant to current therapies. (2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
(2-fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-11-9-19-16(20-10-11)23-12-5-7-21(8-6-12)15(22)13-3-1-2-4-14(13)18/h1-4,9-10,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAVUDZGRNJMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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